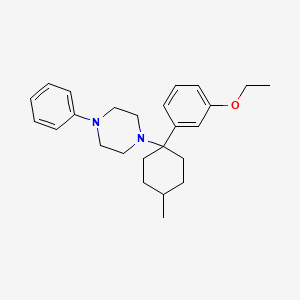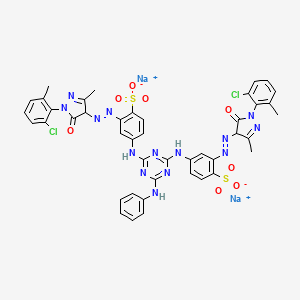
Benzenesulfonic acid, 4,4'-((6-(phenylamino)-1,3,5-triazine-2,4-diyl)diimino)bis(2-((1-(2-chloro-6-methylphenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-, disodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonic acid, 4,4’-((6-(phenylamino)-1,3,5-triazine-2,4-diyl)diimino)bis(2-((1-(2-chloro-6-methylphenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-, disodium salt is a complex organic compound. It is characterized by its aromatic sulfonic acid structure, which includes multiple functional groups such as triazine, phenylamino, and azo groups. This compound is often used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of Benzenesulfonic acid, 4,4’-((6-(phenylamino)-1,3,5-triazine-2,4-diyl)diimino)bis(2-((1-(2-chloro-6-methylphenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-, disodium salt involves multiple steps. The process typically starts with the sulfonation of benzene using concentrated sulfuric acid to produce benzenesulfonic acid . This is followed by the introduction of the triazine and phenylamino groups through a series of substitution reactions. The azo groups are then added via diazotization and coupling reactions. Industrial production methods may involve continuous flow processes to ensure high yield and purity.
Analyse Des Réactions Chimiques
Benzenesulfonic acid, 4,4’-((6-(phenylamino)-1,3,5-triazine-2,4-diyl)diimino)bis(2-((1-(2-chloro-6-methylphenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-, disodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens.
Applications De Recherche Scientifique
Benzenesulfonic acid, 4,4’-((6-(phenylamino)-1,3,5-triazine-2,4-diyl)diimino)bis(2-((1-(2-chloro-6-methylphenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-, disodium salt is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Benzenesulfonic acid, 4,4’-((6-(phenylamino)-1,3,5-triazine-2,4-diyl)diimino)bis(2-((1-(2-chloro-6-methylphenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-, disodium salt involves its interaction with various molecular targets. The compound can bind to proteins and enzymes, altering their activity. The azo groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The triazine and phenylamino groups contribute to its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Benzenesulfonic acid, 4,4’-((6-(phenylamino)-1,3,5-triazine-2,4-diyl)diimino)bis(2-((1-(2-chloro-6-methylphenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-, disodium salt can be compared with other similar compounds such as:
Benzenesulfonic acid: The simplest aromatic sulfonic acid, used as a precursor in various chemical reactions.
4,4’-(Phenylphosphinidene)bis(benzenesulfonic acid): A compound used in cross-coupling reactions.
Benzenesulfonic acid, 4,4’-[3-(2-pyridinyl)-1,2,4-triazine-5,6-diyl]bis-, sodium salt: Another complex sulfonic acid derivative with different functional groups.
These comparisons highlight the unique structural features and applications of Benzenesulfonic acid, 4,4’-((6-(phenylamino)-1,3,5-triazine-2,4-diyl)diimino)bis(2-((1-(2-chloro-6-methylphenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-, disodium salt.
Propriétés
Numéro CAS |
80301-66-2 |
|---|---|
Formule moléculaire |
C43H34Cl2N14Na2O8S2 |
Poids moléculaire |
1055.8 g/mol |
Nom IUPAC |
disodium;4-[[4-anilino-6-[3-[[1-(2-chloro-6-methylphenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]diazenyl]-4-sulfonatoanilino]-1,3,5-triazin-2-yl]amino]-2-[[1-(2-chloro-6-methylphenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C43H36Cl2N14O8S2.2Na/c1-22-10-8-14-29(44)37(22)58-39(60)35(24(3)56-58)54-52-31-20-27(16-18-33(31)68(62,63)64)47-42-49-41(46-26-12-6-5-7-13-26)50-43(51-42)48-28-17-19-34(69(65,66)67)32(21-28)53-55-36-25(4)57-59(40(36)61)38-23(2)11-9-15-30(38)45;;/h5-21,35-36H,1-4H3,(H,62,63,64)(H,65,66,67)(H3,46,47,48,49,50,51);;/q;2*+1/p-2 |
Clé InChI |
AYYSFOCBJPSNQM-UHFFFAOYSA-L |
SMILES canonique |
CC1=C(C(=CC=C1)Cl)N2C(=O)C(C(=N2)C)N=NC3=C(C=CC(=C3)NC4=NC(=NC(=N4)NC5=CC=CC=C5)NC6=CC(=C(C=C6)S(=O)(=O)[O-])N=NC7C(=NN(C7=O)C8=C(C=CC=C8Cl)C)C)S(=O)(=O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


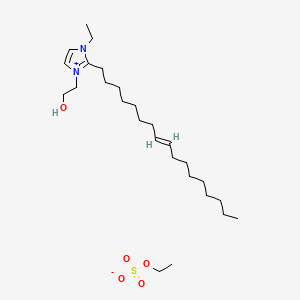
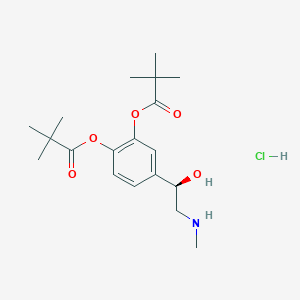
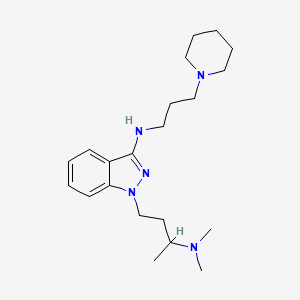
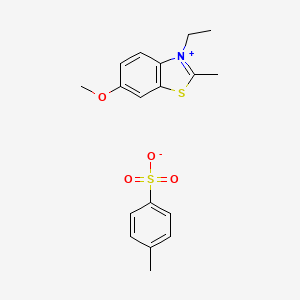
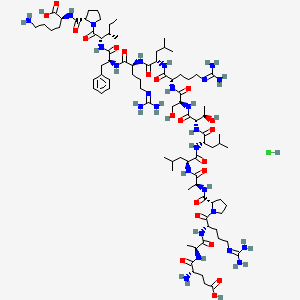
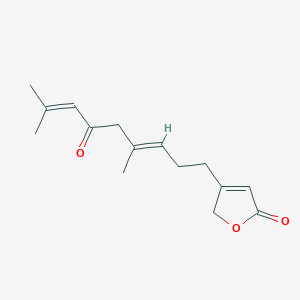
![2-[3-[[(1S)-2-(4,5-diphenyl-1,3-oxazol-2-yl)cyclohex-2-en-1-yl]methyl]phenoxy]acetic acid](/img/structure/B12778060.png)

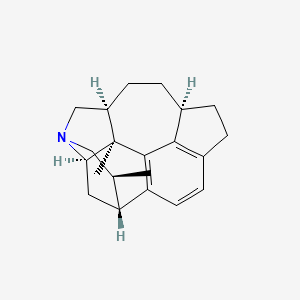
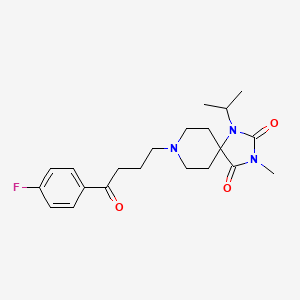
![5-[2-[4-[[2-butyl-4-chloro-5-(1,3-dioxolan-2-yl)imidazol-1-yl]methyl]phenyl]phenyl]-2H-tetrazole](/img/structure/B12778087.png)


